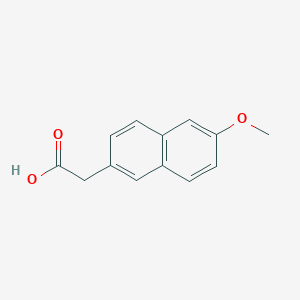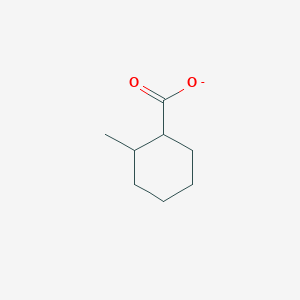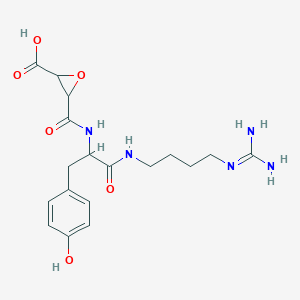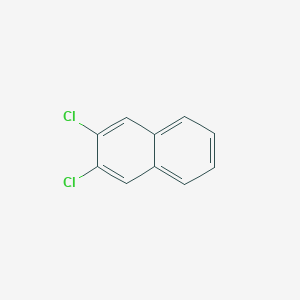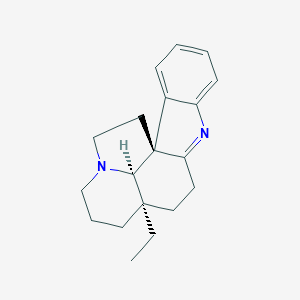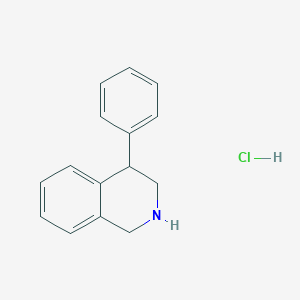
Clorhidrato de 4-fenil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
El clorhidrato de 4-Fenil-1,2,3,4-tetrahidroisoquinolina es un compuesto químico con la fórmula molecular C15H15N·HCl y un peso molecular de 245.75 g/mol Pertenece a la clase de alcaloides isoquinolínicos, que son conocidos por sus diversas actividades biológicas
Aplicaciones Científicas De Investigación
El clorhidrato de 4-Fenil-1,2,3,4-tetrahidroisoquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-Fenil-1,2,3,4-tetrahidroisoquinolina implica su interacción con varios objetivos moleculares y vías. Se sabe que modula los sistemas de neurotransmisores, particularmente los receptores de dopamina, que juegan un papel crucial en sus efectos neuroprotectores y neurotóxicos . El compuesto también puede interactuar con otros objetivos celulares, lo que lleva a diversas actividades biológicas .
Compuestos similares:
1,2,3,4-Tetrahidroisoquinolina: Un compuesto estructuralmente relacionado con actividades biológicas similares.
2-Fenil-1,2,3,4-tetrahidroisoquinolina: Otro análogo utilizado en síntesis orgánica y química medicinal.
Unicidad: El this compound es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo fenilo en la posición 4 mejora su capacidad para interactuar con varios objetivos moleculares, lo que lo convierte en un compuesto valioso en la investigación y las aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de 4-Fenil-1,2,3,4-tetrahidroisoquinolina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de Pictet-Spengler, donde la feniletilamina reacciona con un aldehído en presencia de un catalizador ácido para formar el núcleo tetrahidroisoquinolínico . Otro método incluye la reacción de Bischler-Napieralski, que implica la ciclización de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de zinc (ZnCl2) .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. La elección de reactivos y catalizadores, así como la temperatura y el tiempo de reacción, se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de 4-Fenil-1,2,3,4-tetrahidroisoquinolina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de tetrahidroisoquinolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan a menudo.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios análogos de tetrahidroisoquinolina .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog used in organic synthesis and medicinal chemistry.
Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOJKPDBCMVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?
A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


